1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18342709
InChI: InChI=1S/C11H6ClF3N2OS/c12-10-16-6-3-5-1-2-17(9(18)11(13,14)15)7(5)4-8(6)19-10/h3-4H,1-2H2
SMILES:
Molecular Formula: C11H6ClF3N2OS
Molecular Weight: 306.69 g/mol

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone

CAS No.:

Cat. No.: VC18342709

Molecular Formula: C11H6ClF3N2OS

Molecular Weight: 306.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone -

Specification

Molecular Formula C11H6ClF3N2OS
Molecular Weight 306.69 g/mol
IUPAC Name 1-(2-chloro-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-5-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H6ClF3N2OS/c12-10-16-6-3-5-1-2-17(9(18)11(13,14)15)7(5)4-8(6)19-10/h3-4H,1-2H2
Standard InChI Key PVVVQSQYXQDMQC-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=CC3=C(C=C21)N=C(S3)Cl)C(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic thiazolo[4,5-F]indole system fused to a trifluoroethanone moiety. The core structure consists of a six-membered indole ring fused to a five-membered thiazole ring, with a chlorine substituent at the 2-position of the thiazole . The trifluoroacetyl group (-COCF₃) at the 5-position introduces significant electronegativity and steric bulk, influencing both reactivity and intermolecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number1247879-11-3
Molecular FormulaC₁₁H₆ClF₃N₂OS
Molecular Weight306.69 g·mol⁻¹
DensityNot Available
Melting/Boiling PointsNot Available

The absence of experimental data on density and phase transition temperatures highlights the need for further characterization .

Electronic and Steric Effects

The trifluoroacetyl group exerts strong electron-withdrawing effects via its three fluorine atoms, polarizing the carbonyl group and enhancing electrophilicity at the ketone position. This property suggests potential utility in nucleophilic substitution or condensation reactions. Concurrently, the chlorine atom at the thiazole 2-position contributes to steric hindrance, potentially modulating binding interactions in biological systems .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While direct synthesis protocols for this compound remain undocumented in available literature, analogous thiazoloindole derivatives provide insight into plausible routes. A feasible strategy involves:

  • Construction of the 2-chlorothiazolo[4,5-F]indole core via cyclocondensation of ortho-chlorinated anilines with thiourea derivatives.

  • Functionalization at the 5-position through Friedel-Crafts acylation or nucleophilic acyl substitution using trifluoroacetic anhydride .

Comparative Reaction Data

Although search results focus on related compounds like 2-chloro-6-nitrobenzo[d]thiazole (CAS 2407-11-6), their synthetic methodologies offer valuable parallels . For instance, nitration and subsequent reduction steps documented for 2407-11-6 (yields: 33–83% ) could inform the functionalization of precursor molecules en route to the target compound.

Table 2: Representative Reaction Yields from Analogous Syntheses

Reaction StepYieldConditions
Nitration72%H₂SO₄/HNO₃, 0–5°C
Iron-Powder Reduction83%Ethanol/AcOH, reflux
Tin(II) Chloride Reduction61%Ethanol/H₂O, 120°C

These data underscore the sensitivity of heterocyclic systems to reaction conditions, necessitating careful optimization for the target molecule.

Physicochemical Properties and Computational Predictions

Solubility and Partitioning

Computational models predict moderate aqueous solubility (0.0363 mg/mL ) for structurally related compounds, attributed to the balance between hydrophobic aryl/trifluoromethyl groups and polar heteroatoms. The calculated log P (2.21 ) indicates moderate lipophilicity, suggesting potential membrane permeability in biological contexts.

Metabolic Stability

In silico profiling of analogous molecules reveals high gastrointestinal absorption (55% bioavailability score ) and CYP450 inhibition potential (CYP1A2 and CYP2C19 ). These predictions, while provisional, highlight the need for experimental ADME studies on the target compound.

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